molecular formula C20H19F3N4O B12275222 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea

1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B12275222
M. Wt: 388.4 g/mol
InChI Key: ZCYVEUMAHVPITB-UHFFFAOYSA-N
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Description

1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that features a pyrazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the formation of the urea linkage.

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Phenyl and Trifluoromethyl Groups: The phenyl and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The pyrazole ring and trifluoromethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[4-(1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea: Lacks the methyl group on the pyrazole ring.

    1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(difluoromethyl)phenyl]urea: Has a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of both the methyl group on the pyrazole ring and the trifluoromethyl group

Properties

Molecular Formula

C20H19F3N4O

Molecular Weight

388.4 g/mol

IUPAC Name

1-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C20H19F3N4O/c1-27-13-16(12-25-27)15-8-6-14(7-9-15)10-11-24-19(28)26-18-5-3-2-4-17(18)20(21,22)23/h2-9,12-13H,10-11H2,1H3,(H2,24,26,28)

InChI Key

ZCYVEUMAHVPITB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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